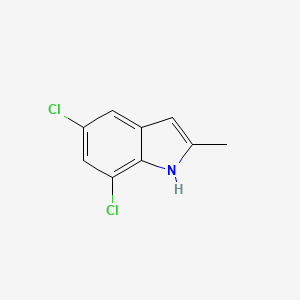

5,7-dichloro-2-methyl-1H-indole

Description

BenchChem offers high-quality 5,7-dichloro-2-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dichloro-2-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,7-dichloro-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAZHLHPWPPGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432025-20-2 | |

| Record name | 5,7-dichloro-2-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure of 5,7-dichloro-2-methyl-1H-indole

This technical guide details the chemical structure, synthesis, and application of 5,7-dichloro-2-methyl-1H-indole , a specialized heterocyclic building block used in pharmaceutical research and agrochemical development.[1][2]

CAS Registry Number: 432025-20-2 Molecular Formula: C₉H₇Cl₂N Molecular Weight: 200.06 g/mol [1][2]

Executive Summary

5,7-Dichloro-2-methyl-1H-indole is a substituted indole scaffold characterized by chlorine atoms at the 5 and 7 positions and a methyl group at the 2 position.[1][2] This specific substitution pattern imparts unique electronic and steric properties, making it a critical intermediate in the synthesis of auxin mimics , antiviral agents , and allosteric modulators for G-protein coupled receptors (GPCRs).[2] The electron-withdrawing chlorine atoms increase the lipophilicity and metabolic stability of the indole ring, while the 2-methyl group blocks metabolic oxidation at the reactive C2 position, enhancing the pharmacokinetic profile of downstream derivatives.[2]

Structural Analysis & Physicochemical Properties[1][3][4][5]

Electronic Structure & Pharmacophore

The 5,7-dichloro substitution creates an electron-deficient indole core compared to the parent molecule.[1][2]

-

5,7-Dichloro Effect: The chlorine atoms exert a negative inductive effect (-I), reducing electron density on the benzene ring.[2] This lowers the pKa of the N-H proton, making it more acidic and a better hydrogen bond donor in ligand-receptor interactions.[2]

-

2-Methyl Effect: The methyl group at C2 provides steric bulk that prevents enzymatic hydroxylation (a common metabolic clearance pathway for indoles) and stabilizes the molecule against electrophilic attack at C3 during subsequent synthetic steps.[2]

Key Physicochemical Data

| Property | Value | Context |

| Melting Point | 66–67 °C | Solid at room temperature; easy to handle.[1][2] |

| Boiling Point | ~272 °C (predicted) | High thermal stability.[2] |

| LogP | ~3.8 | Highly lipophilic; excellent membrane permeability.[2] |

| pKa (NH) | ~15-16 | Slightly more acidic than unsubstituted indole (pKa ~16.2).[1][2] |

| Solubility | DMSO, Methanol, DCM | Insoluble in water.[2] |

Synthetic Protocol: Fischer Indole Synthesis

The most robust and scalable method for synthesizing 5,7-dichloro-2-methyl-1H-indole is the Fischer Indole Synthesis .[1][2] This protocol utilizes (2,4-dichlorophenyl)hydrazine and acetone as primary precursors.[2]

Reaction Mechanism & Workflow

The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement catalyzed by a Lewis acid (Zinc Chloride).[2]

Detailed Experimental Procedure

Safety Note: (2,4-Dichlorophenyl)hydrazine is toxic and a skin sensitizer.[2] Handle in a fume hood with appropriate PPE (nitrile gloves, goggles).[2]

Reagents:

-

Acetone (3.0 eq)[2]

-

Zinc Chloride (ZnCl₂), anhydrous (5.0 eq)[2]

-

Acetic Acid (Glacial) or fused condition[2]

Step-by-Step Protocol:

-

Hydrazone Formation:

-

Cyclization (Fischer Indolization):

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour slowly into crushed ice (200 g) with vigorous stirring to quench the Lewis acid.

-

The crude indole will precipitate as a solid or oil.[2]

-

Extract with Dichloromethane (DCM) (3 x 50 mL).[2]

-

Wash the organic layer with saturated NaHCO₃ (to remove acid) and Brine.[2]

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[2]

-

-

Purification:

Characterization: Validating the Structure

To confirm the identity of the synthesized compound, compare spectral data against the following standards.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃ Key Features: Look for the loss of symmetry in the benzene ring and the specific meta-coupling of the protons remaining at positions 4 and 6.[1][2]

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| NH | 11.0 – 11.4 | Broad Singlet | 1H | Indole N-H (Exchangeable).[1][2] |

| H4 | 7.45 – 7.55 | Doublet (J ~2 Hz) | 1H | Meta-coupling to H6; deshielded by C5-Cl.[1][2] |

| H6 | 7.10 – 7.20 | Doublet (J ~2 Hz) | 1H | Meta-coupling to H4; shielded relative to H4.[1][2] |

| H3 | 6.20 – 6.30 | Singlet | 1H | Characteristic C3-H of 2-substituted indoles.[1][2] |

| CH₃ | 2.35 – 2.45 | Singlet | 3H | Methyl group at C2.[2] |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI

-

Molecular Ion: m/z 200 (M+), 202 (M+2), 204 (M+4)[2]

-

Isotope Pattern: Distinctive 9:6:1 pattern characteristic of a molecule containing two chlorine atoms .[2]

Applications in Drug Discovery

The 5,7-dichloro-2-methylindole scaffold is not just a building block; it is a "privileged structure" capable of binding to multiple receptor types.

Pharmacological Relevance[1][6][7]

-

Auxin Signaling (Agrochemicals):

-

Antiviral & Anticancer:

-

The lipophilic nature of the dichlorinated ring allows for deep penetration into hydrophobic pockets of viral polymerases or kinase active sites.[2]

-

Used as a core for designing allosteric inhibitors where the 2-methyl group induces a conformational twist, locking the receptor in an inactive state.[2]

-

References

-

Fischer Indole Synthesis Protocol: Robinson, B. (1983).[2] The Fischer Indole Synthesis. Wiley-Interscience.[1][2] [2]

-

Synthesis of Dichloroindoles: Organic Syntheses, Coll. Vol. 3, p.725 (1955); Vol. 22, p.98 (1942).[2] [2]

-

Biological Activity (Auxin Analogs): Katayama, M., et al. (2004).[2] Synthesis, absolute configuration and biological activities of both enantiomers of 2-(5,7-Dichloro-3-indolyl)propionic acid. Bioscience, Biotechnology, and Biochemistry.[2]

-

NMR Data Source: Spectral Database for Organic Compounds (SDBS).[2] SDBS No.: 1623 (Analogous 5-chloro data used for assignment logic).[1][2] [2]

Sources

A Technical Guide to 5,7-dichloro-2-methyl-1H-indole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2][3] Its unique electronic properties and ability to mimic peptide structures allow it to bind to a wide range of biological targets.[4] The strategic placement of halogen substituents, particularly chlorine, on the indole ring can significantly modulate a compound's physicochemical properties and pharmacological activity, making chloro-substituted indoles a promising area of research in drug discovery.[5] This guide provides a comprehensive technical overview of 5,7-dichloro-2-methyl-1H-indole, a specific but less-documented member of this chemical family, offering insights into its synthesis, properties, and potential applications for researchers in drug development.

Chemical Identity and Properties

The fundamental chemical identifiers and physicochemical properties of 5,7-dichloro-2-methyl-1H-indole are summarized below.

| Property | Value | Source |

| IUPAC Name | 5,7-dichloro-2-methyl-1H-indole | N/A |

| CAS Number | 432025-20-2 | [6] |

| Molecular Formula | C₉H₇Cl₂N | [6] |

| Molecular Weight | 200.06 g/mol | [7] |

| SMILES | Clc1cc2c(c(Cl)c1)nc(C)c2 | N/A |

| InChIKey | VLAZHLHPWPPGKT-UHFFFAOYSA-N | [6] |

| Physical Form | Powder | [6] |

| Melting Point | 66-67 °C | [6] |

| Storage Temperature | Room Temperature | [6] |

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis protocol for 5,7-dichloro-2-methyl-1H-indole is not extensively documented in the literature, a robust and logical synthetic route can be proposed based on the well-established Fischer indole synthesis. This classic reaction remains a highly reliable method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis of 5,7-dichloro-2-methyl-1H-indole can be envisioned through the acid-catalyzed condensation of (2,4-dichlorophenyl)hydrazine with acetone.

Caption: Proposed Fischer indole synthesis of 5,7-dichloro-2-methyl-1H-indole.

Mechanistic Pathway

The Fischer indole synthesis proceeds through a series of well-defined steps:

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (2,4-dichlorophenyl)hydrazine and acetone to form the corresponding hydrazone.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

-

[6][6]-Sigmatropic Rearrangement: A key bond-forming step, the enamine undergoes a[6][6]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.

Caption: Generalized mechanism of the Fischer indole synthesis.

Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from a known procedure for the synthesis of 2-methylindole and should be optimized for the specific synthesis of 5,7-dichloro-2-methyl-1H-indole.[8]

Materials:

-

(2,4-dichlorophenyl)hydrazine

-

Acetone

-

Anhydrous Zinc Chloride (or another suitable Lewis acid)

-

Hydrochloric acid

-

Water

Procedure:

-

Hydrazone Formation: In a round-bottom flask, combine (2,4-dichlorophenyl)hydrazine (1 equivalent) and acetone (1.2 equivalents). The reaction is often exothermic. Heat the mixture gently (e.g., on a water bath) for approximately 15-30 minutes to ensure complete formation of the hydrazone.

-

Cyclization: To the crude hydrazone, add anhydrous zinc chloride (a strong Lewis acid catalyst, approximately 3-4 equivalents). Heat the mixture with stirring to around 180°C in an oil bath. The reaction progress can be monitored by a color change of the reaction mass.

-

Work-up: After the reaction is complete (typically within a few minutes at high temperature), allow the mixture to cool. Carefully add hot water to the solidified mass, followed by acidification with hydrochloric acid to dissolve the zinc salts.

-

Isolation and Purification: The crude 5,7-dichloro-2-methyl-1H-indole can be isolated by steam distillation. The distilled product, which may solidify upon cooling, is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Spectroscopic Characterization (Predictive Analysis)

While specific, published spectroscopic data for 5,7-dichloro-2-methyl-1H-indole is scarce, a predictive analysis based on known data for similar chloro-substituted indoles can provide valuable guidance for its characterization.[9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the methyl group. The electron-withdrawing effect of the two chlorine atoms will influence the chemical shifts of the aromatic protons.

-

N-H Proton: A broad singlet is expected in the downfield region (δ 8.0-9.0 ppm).

-

Aromatic Protons (H4, H6): Due to the chlorine substitution at positions 5 and 7, the remaining aromatic protons at positions 4 and 6 will likely appear as doublets in the range of δ 7.0-7.5 ppm.

-

Pyrrole Proton (H3): A singlet or a narrow multiplet is expected around δ 6.2-6.5 ppm.

-

Methyl Protons (C2-CH₃): A sharp singlet should appear in the upfield region, typically around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Indole Carbons: The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The carbons attached to the chlorine atoms (C5 and C7) will be significantly influenced.

-

Methyl Carbon: The methyl carbon will appear as a signal in the upfield region (δ 10-15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretches: Carbon-chlorine stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Potential Applications in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, and halogenation is a common strategy to enhance the therapeutic potential of drug candidates.[3][5] While the biological activity of 5,7-dichloro-2-methyl-1H-indole has not been extensively reported, the known activities of related dichloro-indole derivatives suggest several promising avenues for investigation.

Anticancer Activity

Many indole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[3] Dichloro-substituted indoles, in particular, have been investigated as potential anticancer agents.

Antimicrobial and Antiviral Activity

The indole scaffold is present in many natural and synthetic compounds with significant antimicrobial and antiviral properties.[4] The lipophilicity imparted by the chlorine atoms may enhance the ability of 5,7-dichloro-2-methyl-1H-indole to penetrate microbial cell membranes.

Kinase Inhibition

The indole ring can act as a hinge-binding motif in many protein kinases, which are critical targets in oncology and inflammatory diseases. The dichloro-substitution pattern can influence the binding affinity and selectivity for specific kinases.

Proposed Workflow for Biological Evaluation

For researchers interested in exploring the therapeutic potential of 5,7-dichloro-2-methyl-1H-indole, a systematic biological evaluation is recommended.

Caption: A tiered workflow for the biological evaluation of 5,7-dichloro-2-methyl-1H-indole.

Conclusion

5,7-dichloro-2-methyl-1H-indole represents an intriguing yet underexplored molecule within the vast landscape of indole chemistry. Its synthesis is readily achievable through established methods like the Fischer indole synthesis. Based on the known biological activities of related halogenated indoles, this compound holds potential for further investigation in various therapeutic areas, particularly in oncology and infectious diseases. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of 5,7-dichloro-2-methyl-1H-indole, paving the way for new discoveries in drug development.

References

- Golen, James A.; Manke, David R.. 5,7-Dichloro-1H-indole-2,3-dione. IUCrData 2016;1(9):x161510-. DOI: 10.1107/S2414314616015108.

-

MDPI. Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Available at: [Link].

-

PubChem. 5,7-Dichloro-1H-indole-2,3-dione. Available at: [Link].

-

PubMed. Cytotoxic effects and biological activity of 2-aza-8-germanspiro[10][11]-decane-2-propanamine-8,8-diethyl-N,N-dimethyl dichloride (NSC 192965; spirogermanium) in vitro. Available at: [Link].

-

SBM LIFE SCIENCE CORP. SAFETY DATA SHEET. Available at: [Link].

-

Biological Magnetic Resonance Bank. bmse000097 Indole. Available at: [Link].

-

PubChem. 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole. Available at: [Link].

-

ScienceDirect. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link].

-

Royal Society of Chemistry. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Available at: [Link].

-

PMC - National Center for Biotechnology Information. Biomedical Importance of Indoles. Available at: [Link].

-

SciSpace. Synthesis of new heterocyclic compounds using 2-(4,7-dichloro-3,3-dimethyl. Available at: [Link].

- Google Patents. A kind of preparation method of 2,4 dichloro phenyl hydrazine.

-

MDPI. Organic Compounds with Biological Activity. Available at: [Link].

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link].

-

MDPI. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Available at: [Link].

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available at: [Link].

-

PrepChem. Preparation of 2-methylindole. Available at: [Link].

-

ResearchGate. Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link].

-

Organic Chemistry Portal. Synthesis of indoles. Available at: [Link].

-

PMC - National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Available at: [Link].

-

U.S. Food and Drug Administration. APPLICATION NUMBER: - 761325Orig1s000 PRODUCT QUALITY REVIEW(S). Available at: [Link].

-

PMC - National Center for Biotechnology Information. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Available at: [Link].

-

MDPI. Azidoindolines—From Synthesis to Application: A Review. Available at: [Link].

-

PubChemLite. 5,7-dichloro-1h-indole (C8H5Cl2N). Available at: [Link].

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective | MDPI [mdpi.com]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. CN107033021A - A kind of preparation method of 2,4 dichloro phenyl hydrazine - Google Patents [patents.google.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,7-dichloro-2-methyl-1H-indole | 432025-20-2 [sigmaaldrich.com]

- 7. 432025-20-2 | 5,7-Dichloro-2-methyl-1H-indole - Moldb [moldb.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5,7-Dichloro-1H-indole-2,3-dione | C8H3Cl2NO2 | CID 80771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cytotoxic effects and biological activity of 2-aza-8-germanspiro[4,5]-decane-2-propanamine-8,8-diethyl-N,N-dimethyl dichloride (NSC 192965; spirogermanium) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5,7-dichloro-2-methyl-1H-indole in Organic Solvents

Foreword: The Critical Role of Solubility in Advancing Research

In the realm of drug discovery and organic synthesis, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful development.[1][2][3] For a molecule like 5,7-dichloro-2-methyl-1H-indole, a member of the versatile indole family of compounds, its solubility profile dictates its fate in a myriad of applications, from its efficacy as a potential therapeutic agent to its purification and formulation.[1][2][4] This guide provides a comprehensive technical overview of the solubility of 5,7-dichloro-2-methyl-1H-indole, offering both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals.

Physicochemical Profile of 5,7-dichloro-2-methyl-1H-indole

A thorough understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility. 5,7-dichloro-2-methyl-1H-indole is a solid, appearing as a powder at room temperature.[5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H7Cl2N | [5][6] |

| Molecular Weight | 200.06 g/mol | [6] |

| Melting Point | 66-67 °C | [5] |

| Appearance | Powder | [5] |

| InChI Key | VLAZHLHPWPPGKT-UHFFFAOYSA-N | [5] |

The presence of the bicyclic aromatic indole core, substituted with two chlorine atoms and a methyl group, largely dictates its solubility behavior. The indole ring itself is a versatile scaffold in drug discovery.[1][2][4] The chlorine substituents increase the molecule's lipophilicity and molecular weight, while the methyl group at the 2-position further contributes to its non-polar character. These features suggest a generally low solubility in aqueous media and a preference for organic solvents.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The solubility of 5,7-dichloro-2-methyl-1H-indole will be governed by the interplay of intermolecular forces between the solute and the solvent.

The Role of Intermolecular Forces

-

Van der Waals Forces: The aromatic rings and the chloro- and methyl-substituents provide significant surface area for London dispersion forces, which will be the primary interaction with non-polar solvents.

-

Dipole-Dipole Interactions: The polar N-H bond in the indole ring and the C-Cl bonds introduce dipole moments, allowing for interactions with polar aprotic and protic solvents.

-

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the nitrogen atom and the pi-electron cloud of the aromatic system can act as hydrogen bond acceptors. This is particularly relevant for solubility in protic solvents like alcohols. For instance, the enhanced solubility of indole in methanol compared to water is attributed to hydrogen bonding between methanol and the π electrons of the benzene ring.[7]

Predicted Solubility Profile

Based on its structure, a qualitative prediction of the solubility of 5,7-dichloro-2-methyl-1H-indole in various classes of organic solvents can be made:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate. While the molecule has polar features, its overall character is significantly non-polar. Toluene, with its aromatic ring, may offer better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)): Good solubility is anticipated in these solvents. They can engage in dipole-dipole interactions and, in the case of THF and acetone, can accept hydrogen bonds. Novel indole derivatives have been noted to be soluble in THF and DMF.[8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected in lower-chain alcohols. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the indole core. The general solubility of indole in hot water and many organic solvents supports this.[9]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Materials and Equipment

-

5,7-dichloro-2-methyl-1H-indole (as a solid)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, tetrahydrofuran, methanol, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the isothermal shake-flask solubility measurement.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5,7-dichloro-2-methyl-1H-indole to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments can determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of 5,7-dichloro-2-methyl-1H-indole of known concentrations.

-

Calculate the concentration of the saturated solution from the diluted sample concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison between different solvents.

| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (e.g., at 25°C) |

| n-Hexane | Non-Polar | Low to Medium | To be determined |

| Toluene | Non-Polar (Aromatic) | Medium | To be determined |

| Dichloromethane | Polar Aprotic | High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Ethyl Acetate | Polar Aprotic | High | To be determined |

| Tetrahydrofuran | Polar Aprotic | High | To be determined |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

Implications for Research and Drug Development

A comprehensive understanding of the solubility of 5,7-dichloro-2-methyl-1H-indole is crucial for several reasons:

-

Reaction Chemistry: In organic synthesis, the choice of solvent is critical for reaction kinetics and yield. Knowing the solubility helps in selecting appropriate solvents for reactions involving this indole derivative.

-

Purification: Recrystallization is a common method for purifying solid compounds, and its success is entirely dependent on the differential solubility of the compound in a given solvent at different temperatures.[10][11]

-

Drug Discovery and Development: For a compound to be a viable drug candidate, it must have adequate solubility to be absorbed and distributed in the body.[1] Solubility data is essential for formulation development, enabling the selection of appropriate excipients and delivery systems. The structure-activity relationship (SAR) of indole derivatives is often optimized to improve properties like solubility.[1]

Conclusion

References

-

Crystallization purification of indole - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

- US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (n.d.).

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 23, 2026, from [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (2025, May 26). Retrieved February 23, 2026, from [Link]

-

5,7-Dichloro-1H-indole-2,3-dione | C8H3Cl2NO2 | CID 80771 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

-

A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC. (2023, January 15). Retrieved February 23, 2026, from [Link]

-

Indole - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

-

(PDF) Synthesis of Indole and Its Derivatives in Water - ResearchGate. (2025, August 5). Retrieved February 23, 2026, from [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9). Retrieved February 23, 2026, from [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). Retrieved February 23, 2026, from [Link]

-

Breakthrough in indole chemistry could accelerate drug development - EurekAlert!. (2025, August 25). Retrieved February 23, 2026, from [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). Retrieved February 23, 2026, from [Link]

-

On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - RSC Publishing. (n.d.). Retrieved February 23, 2026, from [Link]

-

Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts - MDPI. (2021, November 1). Retrieved February 23, 2026, from [Link]

-

CamScanner 08-17-2020 17.45.19. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. physchemres.org [physchemres.org]

- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,7-dichloro-2-methyl-1H-indole | 432025-20-2 [sigmaaldrich.com]

- 6. 432025-20-2 | 5,7-Dichloro-2-methyl-1H-indole - Moldb [moldb.com]

- 7. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mlsu.ac.in [mlsu.ac.in]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5,7-dichloro-2-methyl-1H-indole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,7-dichloro-2-methyl-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in a vast number of natural products and pharmaceuticals, and its targeted functionalization allows for the fine-tuning of biological activity.[1][2] This document details the physical properties, a robust synthetic protocol, in-depth spectroscopic analysis, and potential applications of this specific compound.

Core Physical and Chemical Properties

5,7-dichloro-2-methyl-1H-indole is a solid, typically appearing as a powder.[3] Its core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, substituted with two chlorine atoms at the 5 and 7 positions and a methyl group at the 2-position.

| Property | Value | Source |

| Melting Point | 66-67 °C | [3] |

| Molecular Formula | C₉H₇Cl₂N | [3] |

| Molecular Weight | 200.06 g/mol | [4] |

| CAS Number | 432025-20-2 | [3][4] |

| Physical Form | Powder | [3] |

| Purity | Typically ≥95% | [4] |

Synthesis of 5,7-dichloro-2-methyl-1H-indole

The most established and versatile method for the synthesis of 2-substituted indoles is the Fischer indole synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a ketone or aldehyde. For the synthesis of 5,7-dichloro-2-methyl-1H-indole, the logical precursors are (2,4-dichlorophenyl)hydrazine and acetone.

Reaction Rationale and Mechanistic Insight

The Fischer indole synthesis is initiated by the formation of a phenylhydrazone from the reaction of (2,4-dichlorophenyl)hydrazine and acetone. Under acidic conditions, the hydrazone tautomerizes to its enamine form. A subsequent[6][6]-sigmatropic rearrangement, a key bond-forming step, leads to a di-imine intermediate. Aromatization, followed by cyclization and the elimination of ammonia, yields the final indole product.[5] The choice of acid catalyst is crucial; both Brønsted acids (like HCl or H₂SO₄) and Lewis acids (such as ZnCl₂ or BF₃) can be employed, with the selection impacting reaction conditions and yield.[5]

Detailed Experimental Protocol

This protocol is a robust, one-pot procedure adapted from general Fischer indole synthesis methodologies.[6]

Materials:

-

(2,4-dichlorophenyl)hydrazine hydrochloride

-

Acetone

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2,4-dichlorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol. Add acetone (1.1 equivalents) to the solution. The mixture is then gently refluxed for 1-2 hours to form the corresponding hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Indolization: After cooling the reaction mixture to room temperature, add anhydrous zinc chloride (2-3 equivalents) in one portion. The mixture is then heated to 170-180°C in an oil bath with vigorous stirring. The reaction is typically complete within 30-60 minutes, often indicated by a darkening of the reaction mixture.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully add water to the solidified mass, followed by concentrated hydrochloric acid to dissolve the zinc salts. The crude product is then extracted with dichloromethane (3 x 50 mL).

-

Purification: The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 5,7-dichloro-2-methyl-1H-indole. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization

Expected ¹H NMR Spectrum

The proton NMR spectrum of 5,7-dichloro-2-methyl-1H-indole is expected to show distinct signals for the N-H proton, the aromatic protons, and the methyl group protons. The electron-withdrawing nature of the chlorine atoms will influence the chemical shifts of the protons on the benzene ring.

-

N-H Proton (H1): A broad singlet is anticipated in the downfield region, typically between δ 8.0-11.0 ppm. Its chemical shift is highly dependent on the solvent and concentration.

-

Aromatic Protons (H4, H6): The two protons on the benzene ring are expected to appear as doublets in the aromatic region (δ 7.0-7.5 ppm). Due to the deshielding effect of the adjacent chlorine atoms, their signals will be shifted downfield compared to unsubstituted indole.

-

Pyrrole Proton (H3): A singlet is expected for the proton at the C3 position of the pyrrole ring, likely in the region of δ 6.0-6.5 ppm.

-

Methyl Protons (C2-CH₃): A sharp singlet corresponding to the three protons of the methyl group at the C2 position is expected in the upfield region, typically around δ 2.4 ppm.

Expected ¹³C NMR Spectrum

In the carbon-13 NMR spectrum, the carbon atoms of the indole ring will resonate at characteristic chemical shifts. The carbons directly attached to the chlorine atoms (C5 and C7) will show distinct shifts.

-

Pyrrole Ring Carbons (C2, C3): C2 is expected to resonate around δ 135-140 ppm, while C3 will be more shielded, appearing around δ 100-105 ppm.

-

Bridgehead Carbons (C3a, C7a): These carbons are anticipated to be in the range of δ 125-135 ppm.

-

Benzene Ring Carbons (C4, C5, C6, C7): The carbons C5 and C7, being directly attached to chlorine, will be significantly influenced. Their resonances are expected in the δ 115-125 ppm region. C4 and C6 are also expected in a similar region.

-

Methyl Carbon (C2-CH₃): The methyl carbon should appear as a sharp signal in the upfield region, around δ 12-15 ppm.

Expected Infrared (IR) Spectrum

The IR spectrum will provide information about the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3350-3450 cm⁻¹, characteristic of the N-H stretching vibration of the indole ring.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration of the pyrrole ring is expected in the 1200-1350 cm⁻¹ region.

-

C-Cl Stretches: The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Expected Mass Spectrum

In the mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 200 and 202, with an intensity ratio of approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms.[7] Common fragmentation patterns for indoles involve the loss of HCN or the methyl group.

Solubility Profile

Indole and its derivatives generally exhibit good solubility in common organic solvents. Based on the properties of similar compounds, 5,7-dichloro-2-methyl-1H-indole is expected to be soluble in solvents such as:

-

Acetone

-

Dichloromethane

-

Chloroform

-

Ethyl acetate

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

It is expected to have limited solubility in non-polar solvents like hexane and very low solubility in water.

Applications in Drug Development

The indole nucleus is a key pharmacophore in a multitude of approved drugs and clinical candidates.[8] The introduction of halogen atoms, such as chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity.

Derivatives of 5,7-dichloro-2-methyl-1H-indole could be explored for a variety of therapeutic applications, including but not limited to:

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity through various mechanisms, such as inhibition of tubulin polymerization or kinase signaling pathways.

-

Antimicrobial Agents: The indole scaffold is present in numerous natural and synthetic antimicrobial compounds.

-

Antiviral Agents: Indole derivatives have been investigated for their potential to inhibit viral replication.[9]

The specific substitution pattern of 5,7-dichloro-2-methyl-1H-indole makes it an attractive starting point for the synthesis of more complex molecules with potential biological activity.

Safety Information

5,7-dichloro-2-methyl-1H-indole is classified as a warning-level hazard.[3] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound.

Conclusion

5,7-dichloro-2-methyl-1H-indole is a readily accessible synthetic building block with significant potential for the development of novel therapeutic agents. This guide provides a comprehensive foundation for its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The provided protocols and expected analytical data offer a solid starting point for further investigation and utilization of this compound in the pursuit of new and effective pharmaceuticals.

References

- BenchChem. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles. BenchChem.

-

Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- Sharma, S., & Singh, S. (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Letters in Organic Chemistry, 20(8), 711-729.

- Bhandari, S., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic & Medicinal Chemistry, 27(16), 3497-3522.

- El-Sawy, E. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.

- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- BenchChem. (2025).

- Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39.

- MDPI. (2021).

- Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.

- MDPI. (2023).

- MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.

- ChemicalBook. (n.d.). 5-Chloroindole(17422-32-1) 1H NMR spectrum.

- Singh, G., & Kumar, P. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32966-32986.

- Preprints.org. (2023).

- YouTube. (2025).

- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.

- HETEROCYCLES. (1988). NMR STUDIES OF INDOLE.

- Semantic Scholar. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.

- Bentham Science. (n.d.).

- Kumar, V., & Kumar, R. (2019). Indole is a versatile pharmacophore, a privileged scaffold and an outstanding heterocyclic compound with wide ranges of pharmacological activities due to different mechanisms of action. European journal of medicinal chemistry, 178, 333-366.

- PubChem. (n.d.). Indole.

- Figshare. (2020).

- PubMed Central (PMC). (n.d.). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,7-dichloro-2-methyl-1H-indole | 432025-20-2 [sigmaaldrich.com]

- 4. 432025-20-2 | 5,7-Dichloro-2-methyl-1H-indole - Moldb [moldb.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

safety data sheet SDS for 5,7-dichloro-2-methyl-1H-indole

An In-depth Technical Guide to the Safe Handling and Application of 5,7-dichloro-2-methyl-1H-indole

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety profile and handling requirements for 5,7-dichloro-2-methyl-1H-indole (CAS No. 432025-20-2). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure its safe and effective use in a laboratory setting. The protocols and recommendations herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Core Safety Profile and Hazard Identification

5,7-dichloro-2-methyl-1H-indole is a halogenated indole derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. Its specific dichlorinated structure imparts unique chemical properties but also necessitates a thorough understanding of its potential hazards. The globally harmonized system (GHS) classification for this compound provides the foundational data for our risk assessment.

GHS Classification and Interpretation

The primary hazards associated with this compound are acute toxicity (oral), skin and eye irritation, and respiratory irritation. Understanding the practical implications of these classifications is the first step in a robust safety protocol.

| Hazard Classification | GHS Code | Signal Word | Pictogram | Interpretation for the Researcher |

| Acute Toxicity, Oral (Category 4) | H302 | Warning | GHS07 | Harmful if swallowed. Accidental ingestion could lead to significant adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene.[1] |

| Skin Irritation (Category 2) | H315 | Warning | GHS07 | Causes skin irritation. Direct contact can lead to redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[2] |

| Serious Eye Irritation (Category 2) | H319 | Warning | GHS07 | Causes serious eye irritation. Exposure to the powder or its solutions can result in significant, potentially damaging, eye irritation. Chemical safety goggles are mandatory.[3] |

| Specific Target Organ Toxicity – Single Exposure (Respiratory Irritation) | H335 | Warning | GHS07 | May cause respiratory irritation. Inhalation of the fine powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid must be performed in a certified chemical fume hood.[3] |

Risk Assessment Workflow

A dynamic risk assessment should precede any experiment involving 5,7-dichloro-2-methyl-1H-indole. The causality behind this is to proactively identify and mitigate potential exposure scenarios before they occur, rather than reacting to an incident. This workflow ensures that all safety aspects are considered.

Caption: Risk assessment workflow for 5,7-dichloro-2-methyl-1H-indole.

Physicochemical Properties and Their Impact on Handling

The physical state of a chemical directly dictates the necessary handling precautions. As a powder, 5,7-dichloro-2-methyl-1H-indole presents a significant inhalation risk, a fact that is central to the design of its handling protocols.

| Property | Value | Source | Implication for Safe Handling |

| CAS Number | 432025-20-2 | [4] | Unique identifier for accurate hazard information retrieval. |

| Molecular Formula | C₉H₇Cl₂N | [4] | Used for calculating molar equivalents in experiments. |

| Molecular Weight | 200.06 g/mol | [4] | Essential for accurate weighing and solution preparation. |

| Physical Form | Powder | High risk of aerosolization and inhalation. Requires containment (fume hood) and respiratory protection considerations. Avoids static buildup during transfer. | |

| Melting Point | 66-67 °C | A relatively low melting point. Avoids direct heating on hot plates which may lead to decomposition or sublimation. Use a controlled water or oil bath. | |

| Storage Temperature | Room Temperature | Simplifies storage, but must be in a well-ventilated, dry area away from incompatible materials. |

Comprehensive Protocols for Safe Laboratory Use

The following protocols are designed as self-validating systems. Each step includes an underlying reason, linking the action to the chemical's known properties and hazards.

Engineering Controls: The Primary Barrier

Directive: All manipulations of 5,7-dichloro-2-methyl-1H-indole powder, and any procedures involving its solutions that are not in a closed system, must be performed inside a certified chemical fume hood.

-

Expertise & Causality: A fume hood provides the primary barrier of protection by containing the powder and its vapors, preventing inhalation—the most direct route of exposure for a fine powder. The constant airflow draws airborne particles away from the user's breathing zone. Verification of the fume hood's certification date and daily flow rate check is a self-validating step to ensure the control is effective before work begins.

Personal Protective Equipment (PPE): The Last Line of Defense

-

Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide a sufficient seal against airborne powder.

-

Hand Protection: Use nitrile gloves. Before use, check the manufacturer's breakthrough time data for chlorinated solvents, as these can provide a surrogate indication for chlorinated solids. Double-gloving is recommended when handling larger quantities.

-

Trustworthiness: The protocol is self-validating. After handling, gloves should be removed carefully (glove-in-glove technique) and disposed of as contaminated waste before leaving the fume hood. This prevents secondary contamination of surfaces like door handles or keyboards.

-

-

Body Protection: A long-sleeved laboratory coat is required to protect against skin contact from spills.

Step-by-Step Protocol: Weighing and Dispensing

-

Preparation: Don all required PPE. Verify the chemical fume hood is operational. Place a marble or anti-static weighing dish on the analytical balance.

-

Taring: Close the sash of the fume hood as much as practical. Close the balance doors and tare the balance with the weighing dish inside.

-

Dispensing: Open the container of 5,7-dichloro-2-methyl-1H-indole inside the fume hood. Use a clean, dedicated spatula to carefully transfer the desired amount of powder to the weighing dish. Rationale: Using a dedicated spatula prevents cross-contamination.

-

Measurement: Close the container. Close the balance doors and record the mass. Rationale: Closing the container and balance doors prevents air currents from affecting the measurement and minimizes the release of powder.

-

Transfer: Carefully transfer the weighed powder into the reaction vessel, which should also be inside the fume hood. Tap the spatula and weighing dish gently to ensure complete transfer.

-

Cleanup: Immediately decontaminate the spatula and weighing dish according to the waste disposal protocol. Wipe down the balance and surrounding area with a damp cloth to collect any stray powder particles.

Storage and Stability

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[3][5] Store away from strong oxidizing agents, which are generally incompatible with indole moieties.

-

Expertise: While the vendor specifies room temperature storage, for long-term stability and to minimize potential degradation (e.g., oxidation or re-aromatization, which can be an issue for related indole compounds), storing under an inert atmosphere (nitrogen or argon) is a best practice, especially after the container has been opened.[6]

-

-

Material Compatibility: For bulk storage, carbon steel or stainless steel containers are recommended for chlorinated compounds.[7][8][9]

Spill and Waste Management Workflow

Accidental release requires a calm and systematic response. This workflow ensures safety and proper containment.

Caption: Workflow for managing a spill of 5,7-dichloro-2-methyl-1H-indole.

-

Waste Disposal: All contaminated materials (gloves, weighing paper, absorbent pads) and excess reagent must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[5] Do not mix with other waste streams unless compatibility is confirmed.

Emergency and First-Aid Procedures

Immediate and correct first aid is critical to mitigating exposure. These procedures are derived directly from the compound's hazard classifications.[1][2]

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[2][5]

-

Skin Contact: Immediately take off contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[2][5]

-

Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention from an ophthalmologist.[3][5]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]

References

-

PubChem, "5,7-Dichloro-1H-indole-2,3-dione | C8H3Cl2NO2 | CID 80771." [Link]

-

Eurochlor, "Guidance on Storage and Handling of Chlorinated Solvents." [Link]

-

PubChem, "4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole." [Link]

-

Eurochlor, "ECSA New Guidance on Storage and Handling for Chlorinated Solvents." [Link]

-

Eurochlor, "Guidance on Storage and Handling of Chlorinated Solvents (2016)." [Link]

-

IPI Global, "Safe and efficient handling of chlorinated solvents." [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 432025-20-2 | 5,7-Dichloro-2-methyl-1H-indole - Moldb [moldb.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 9. ipi-global.com [ipi-global.com]

An In-Depth Technical Guide to the Heterocyclic Building Block: 5,7-dichloro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Among the vast array of substituted indoles, 5,7-dichloro-2-methyl-1H-indole emerges as a particularly valuable heterocyclic building block. The strategic placement of two chlorine atoms on the benzene ring, combined with a methyl group at the 2-position, imparts unique electronic and steric properties that influence its reactivity and biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of 5,7-dichloro-2-methyl-1H-indole, with a focus on its utility in drug discovery and development.

Introduction: The Significance of the Indole Nucleus

Indole, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic peptide structures and interact with a wide range of biological targets.[1] The indole core is present in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The versatility of the indole scaffold allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity.[3]

The subject of this guide, 5,7-dichloro-2-methyl-1H-indole, possesses a unique substitution pattern that makes it a valuable intermediate in the synthesis of complex molecules. The electron-withdrawing nature of the chlorine atoms modifies the reactivity of the indole ring, while the methyl group at the 2-position influences its metabolic stability and steric interactions with target proteins.

Synthesis of 5,7-dichloro-2-methyl-1H-indole

The most common and efficient method for the synthesis of 2-substituted indoles, including 5,7-dichloro-2-methyl-1H-indole, is the Fischer indole synthesis.[4][5] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[4]

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis proceeds through a series of well-established steps:

-

Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine with a carbonyl compound (in this case, acetone) to form a phenylhydrazone.[5][6]

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine form.[6]

-

[7][7]-Sigmatropic Rearrangement: A key step involving a[7][7]-sigmatropic rearrangement (a type of pericyclic reaction) leads to the formation of a di-imine intermediate.[5]

-

Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia results in the formation of the aromatic indole ring.[5][6]

Figure 1: General workflow of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 5,7-dichloro-2-methyl-1H-indole

This protocol outlines the synthesis of 5,7-dichloro-2-methyl-1H-indole from (3,5-dichlorophenyl)hydrazine and acetone.

Materials:

-

(3,5-Dichlorophenyl)hydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid

-

Ethanol

-

Water

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation (in situ):

-

In a round-bottom flask, dissolve (3,5-dichlorophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

-

Add a slight excess of acetone to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to form the corresponding hydrazone. The reaction can be monitored by thin-layer chromatography (TLC).

-

-

Indolization:

-

To the flask containing the hydrazone, add the acid catalyst. Polyphosphoric acid is a common choice and can be used as both the catalyst and solvent.[5] Alternatively, a mixture of acetic acid and a catalytic amount of concentrated sulfuric acid can be employed.[4]

-

Heat the reaction mixture to 80-100 °C. The optimal temperature and reaction time will depend on the specific acid catalyst used and should be monitored by TLC.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

-

Work-up and Purification:

-

Carefully pour the cooled reaction mixture into a beaker of ice water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[8]

-

Alternatively, column chromatography on silica gel using a gradient of hexanes and ethyl acetate can be employed to obtain the pure product.[9]

-

Dry the purified 5,7-dichloro-2-methyl-1H-indole under vacuum.

-

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of 5,7-dichloro-2-methyl-1H-indole is crucial for its use as a building block.

| Property | Value |

| Molecular Formula | C₉H₇Cl₂N |

| Molecular Weight | 200.07 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 69-72 °C |

| CAS Number | 432025-20-2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.[10] The following are the expected chemical shifts for 5,7-dichloro-2-methyl-1H-indole in CDCl₃.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.0-8.2 (br s, 1H): This broad singlet corresponds to the N-H proton of the indole ring. Its chemical shift can be concentration and solvent-dependent.[10]

-

δ 7.2-7.3 (d, 1H): This doublet is assigned to the H-4 proton, which is deshielded by the adjacent chlorine atom at C-5.

-

δ 6.9-7.0 (d, 1H): This doublet corresponds to the H-6 proton.

-

δ 6.2-6.3 (s, 1H): This singlet is attributed to the H-3 proton of the pyrrole ring.

-

δ 2.4 (s, 3H): This singlet represents the three protons of the methyl group at the C-2 position.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~135: C-7a (quaternary carbon)

-

δ ~134: C-2 (quaternary carbon bearing the methyl group)

-

δ ~129: C-3a (quaternary carbon)

-

δ ~125: C-5 (carbon bearing a chlorine atom)

-

δ ~121: C-4 (methine carbon)

-

δ ~118: C-7 (carbon bearing a chlorine atom)

-

δ ~115: C-6 (methine carbon)

-

δ ~100: C-3 (methine carbon)

-

δ ~14: C-8 (methyl carbon)

Reactivity and Functionalization

The reactivity of the 5,7-dichloro-2-methyl-1H-indole core is influenced by its substitution pattern. The electron-rich indole nucleus is generally susceptible to electrophilic attack, with the C-3 position being the most reactive site in unsubstituted indoles. However, in this case, the C-2 position is substituted with a methyl group, and the benzene ring is deactivated by two electron-withdrawing chlorine atoms.

Electrophilic Substitution

With the C-2 position blocked, electrophilic substitution is expected to occur at the C-3 position. Common electrophilic substitution reactions for indoles include:

-

Vilsmeier-Haack Formylation: Reaction with phosphorus oxychloride and dimethylformamide introduces a formyl group at the C-3 position.

-

Mannich Reaction: Reaction with formaldehyde and a secondary amine introduces an aminomethyl group at the C-3 position.

-

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride in the presence of a Lewis acid introduces an acyl group at the C-3 position.

N-Functionalization

The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base to generate an indolyl anion. This nucleophile can then be reacted with various electrophiles to achieve N-alkylation, N-acylation, or N-sulfonylation.

Figure 2: Key reactivity pathways of 5,7-dichloro-2-methyl-1H-indole.

Applications as a Heterocyclic Building Block

The unique substitution pattern of 5,7-dichloro-2-methyl-1H-indole makes it a valuable precursor in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.[11] The indole scaffold is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions with the hinge region of the kinase active site.

The dichlorinated indole moiety is present in several potent kinase inhibitors. For example, the focal adhesion kinase (FAK) inhibitor GSK2256098 incorporates a dichlorinated indole core.[1][12] FAK is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a role in cell survival, proliferation, and migration.[2][12] While the direct synthesis of GSK2256098 from 5,7-dichloro-2-methyl-1H-indole is not explicitly detailed in readily available literature, this building block represents a key structural component and a logical starting point for the synthesis of analogs and related FAK inhibitors.[13][14]

The synthesis of such inhibitors would typically involve the functionalization of the 5,7-dichloro-2-methyl-1H-indole core at the C-3 and N-1 positions to introduce the necessary pharmacophoric elements for kinase binding.

Antimicrobial Agents

Indole derivatives have been extensively investigated for their antimicrobial properties.[2][15] Halogenated indoles, in particular, have shown promising activity against a range of bacteria and fungi.[6] The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

Recent studies have highlighted the antifungal activity of multi-halogenated indoles against drug-resistant Candida species.[6] Dihalogenated indoles have demonstrated potent antifungal and antibiofilm activity, with some derivatives outperforming established antifungal drugs like ketoconazole.[6] While specific data for 5,7-dichloro-2-methyl-1H-indole is limited, its structural features suggest it as a promising scaffold for the development of novel antifungal agents.[15][16]

Conclusion

5,7-dichloro-2-methyl-1H-indole is a versatile and valuable heterocyclic building block with significant potential in drug discovery. Its synthesis via the well-established Fischer indole reaction is straightforward, and its reactivity allows for diverse functionalization at both the C-3 and N-1 positions. The presence of the dichloro and methyl substituents imparts unique properties that have been exploited in the design of potent kinase inhibitors and show promise for the development of novel antimicrobial agents. This technical guide provides a solid foundation for researchers and scientists to utilize this important scaffold in the pursuit of new therapeutic agents.

References

-

Jeong, H., Boya, B. R., Kim, Y.-G., Lee, J.-H., & Lee, J. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 26(22), 10836. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. [Link]

-

J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. [Link]

-

ResearchGate. (2025, October 21). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. [Link]

-

Cambridge University Press. (n.d.). Fischer Indole Synthesis. [Link]

-

J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. [Link]

-

Gershon, H., Parmegiani, R., & Godfrey, P. K. (1973). Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. Antimicrobial Agents and Chemotherapy, 4(4), 440–442. [Link]

-

ScienceDirect. (2023). Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole. [Link]

-

MDPI. (2024, March 8). Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. [Link]

-

Sessa, F., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. Pharmaceuticals, 15(5), 609. [Link]

-

Sessa, F., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. Pharmaceuticals, 15(5), 609. [Link]

-

ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

MDPI. (2024, March 8). Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. [Link]

-

National Center for Biotechnology Information. (2025, June 20). Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 433. [Link]

-

Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. [Link]

-

National Center for Biotechnology Information. (2022, August 21). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]

-

Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

-

MDPI. (n.d.). Synthesis of Indole Alkaloids. [Link]

-

ACS Publications. (1998). A New, Efficient Method for the Synthesis of Bisindolylmaleimides. [Link]

-

Filippini, G., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575-581. [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

Royal Society of Chemistry. (n.d.). MedChemComm. [Link]

-

Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Development of FAK Inhibitors: A Five-Year Update [unige.iris.cineca.it]

- 3. Synthesis of Indole Alkaloids | Encyclopedia MDPI [encyclopedia.pub]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

suppliers and price of 5,7-dichloro-2-methyl-1H-indole

An In-Depth Technical Guide to 5,7-dichloro-2-methyl-1H-indole for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering the use of 5,7-dichloro-2-methyl-1H-indole (CAS No: 432025-20-2). We will delve into its chemical significance, synthesis strategies, commercial availability, and practical applications, providing expert insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Value of the Dichloro-Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[3] The specific compound, 5,7-dichloro-2-methyl-1H-indole, represents a strategically important building block. The presence of two chlorine atoms on the benzene ring significantly alters the molecule's electronic properties and lipophilicity, often enhancing binding affinity to biological targets and improving metabolic stability. The methyl group at the C2 position provides a further point for synthetic elaboration or can itself be a critical feature for biological activity.

This guide provides the foundational knowledge required to leverage this high-value intermediate for novel drug discovery programs and advanced material science applications.